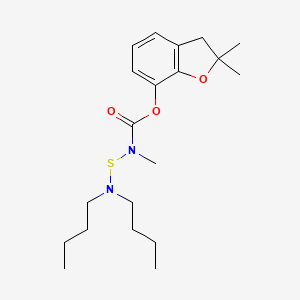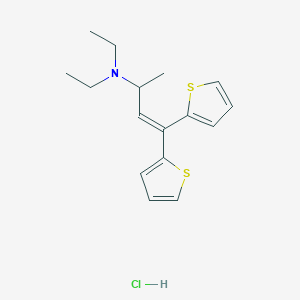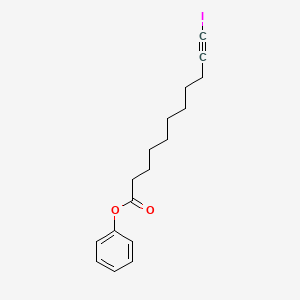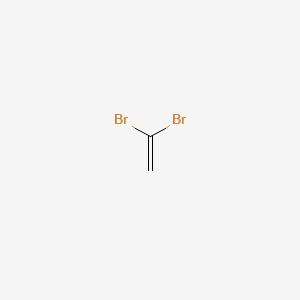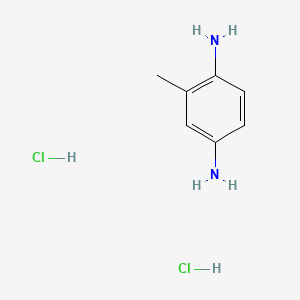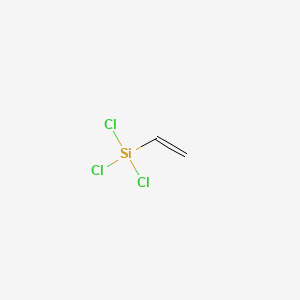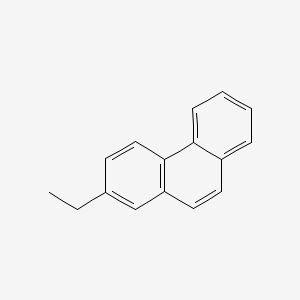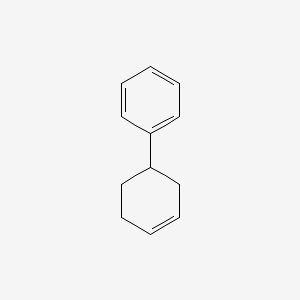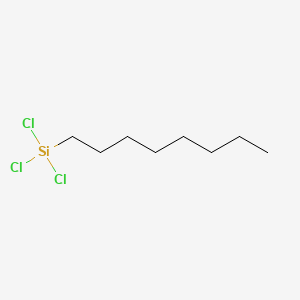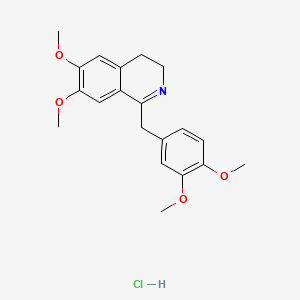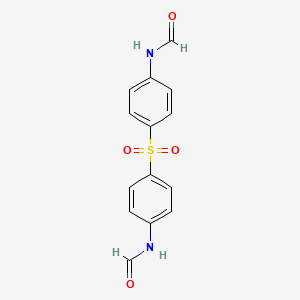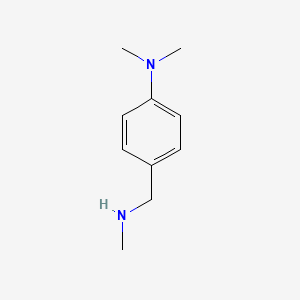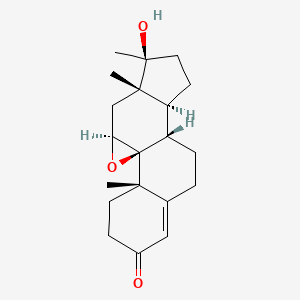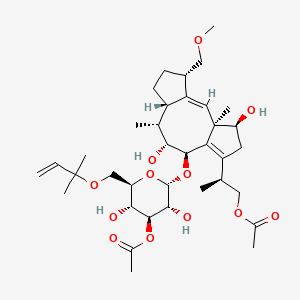
Fusicoccin
描述
Synthesis Analysis
The synthesis of fusicoccin involves complex organic reactions to assemble its tricyclic diterpene structure. Richter et al. (2011) reported the enantioselective synthesis of the C10-C20 fragment of fusicoccin A, highlighting key steps such as Cr-catalyzed allylic oxidation, diastereoselective addition, and asymmetric hydroboration, which are critical for constructing the cyclopentenyl core of fusicoccin (Richter, Hedberg, & Waldmann, 2011).
Molecular Structure Analysis
The molecular structure of fusicoccin is characterized by its tricyclic diterpene core, which is essential for its biological activity. Chen et al. (2016) detailed the structure and function of Fusicoccadiene Synthase, a key enzyme in the biosynthesis of fusicoccin A, providing insights into the enzymatic assembly of its tricyclic structure (Chen et al., 2016).
Chemical Reactions and Properties
Fusicoccin participates in several chemical reactions due to its active functional groups. The biosynthesis from acetate, as studied by Barrow et al. (1975), illustrates the incorporation of labelled atoms into fusicoccin, demonstrating its complex biosynthetic pathway involving direct cyclisation from precursors like geranylgeraniol pyrophosphate (Barrow, Jones, Pemberton, & Phillips, 1975).
Physical Properties Analysis
Investigations into the physical properties of fusicoccin, such as its solubility, melting point, and crystalline structure, are crucial for understanding its interaction with biological systems. Cerrini et al. (1979) provided detailed insights into the crystal and molecular structure of a cyclic isomer of fusicoccin deacetylaglycone, offering valuable information on its physical characteristics and intermolecular interactions (Cerrini, Fedeli, Gavuzzo, & Mazza, 1979).
Chemical Properties Analysis
The chemical properties of fusicoccin, including reactivity and stability, are influenced by its diterpene glucoside structure. Sengupta et al. (2020) explored the stabilization effects of fusicoccin on protein-protein interactions, specifically its ability to stabilize 14-3-3 protein interactions, which is indicative of its unique chemical properties that affect biological systems (Sengupta, Liriano, Miller, & Frederich, 2020).
科学研究应用
Mitigating Salt Stress in Plants
- Scientific Field : Plant Physiology
- Application Summary : Fusicoccin, a diterpene glycoside, is known to affect plant growth positively with external applications due to its potential to stimulate the tolerance system of plants under stress conditions .
- Methods of Application : In a study, onion bulbs were germinated under salt stress conditions and were externally applied with 3 μM fusicoccin .
- Results : The application of fusicoccin was found to be promising as a plant growth promoter and mitosis stimulator. It alleviated the harmful effects of salt stress on the chromosome structure and root anatomical structure and protected the cells from the cytotoxic and genotoxic effects of salt .
Enhancing Photosynthetic Activity
- Scientific Field : Plant Physiology
- Application Summary : Fusicoccin can enhance photosynthetic activity by promoting stomatal opening .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The CO2 assimilation rate and stomatal conductance increased significantly in Fusicoccin-treated plants compared with control plants .
Modulating 14-3-3 Proteins
- Scientific Field : Biochemistry
- Application Summary : Fusicoccin can be used to generate amphipathic macromolecules that can bind to the shallow binding groove of 14-3-3 proteins .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not detailed in the source .
Wilt-Inducing Phytotoxin
- Scientific Field : Plant Pathology
- Application Summary : Fusicoccin is produced by the fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali), the causal agent of almond and peach canker disease . It was discovered that it brought about an irreversible stomata opening of higher plants, thereby inducing the wilting of their leaves .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The ability of Fusicoccin to stimulate several fundamental plant processes depends on its ability to activate the plasma membrane H+ -ATPase, induced by eliciting the association of 14-3-3 proteins, a class of regulatory molecules widespread in eukaryotes .
Regulation of Plant Growth and Development
- Scientific Field : Plant Physiology
- Application Summary : Fusicoccin plays an important role in the regulation of plant growth and development . It is known to affect plant growth positively with external applications due to its potential to stimulate the tolerance system of plants under stress conditions .
- Methods of Application : In a study, onion bulbs were germinated under salt stress conditions and were externally applied with 3 μM fusicoccin .
- Results : External application of fusicoccin to onion bulbs germinated under salt stress conditions was found to be promising as a plant growth promoter and mitosis stimulator .
Inducing Apoptosis in Tumor Cells
- Scientific Field : Pharmacology
- Application Summary : Fusicoccin has been found to induce apoptosis in various tumor cell types after priming with Interferon-α .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not detailed in the source .
未来方向
Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in Fusicoccin and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .
属性
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYBXCEQOANSX-WYKQKOHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fusicoccin | |
CAS RN |
20108-30-9 | |
| Record name | Fusicoccin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20108-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusicoccin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




